1-Chloro-5-methoxyisoquinoline

Description

The exact mass of the compound 1-Chloro-5-methoxyisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-5-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-5-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHOIKSDQCZHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619510 | |

| Record name | 1-Chloro-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106462-85-5 | |

| Record name | 1-Chloro-5-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-methoxyisoquinoline for Advanced Research

This guide provides a comprehensive technical overview of 1-Chloro-5-methoxyisoquinoline, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis methodologies, safety protocols, and its emerging role in medicinal chemistry, supported by field-proven insights and authoritative references.

Core Compound Identification and Properties

Chemical Identity:

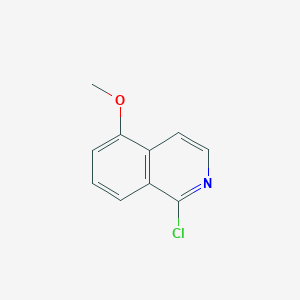

1-Chloro-5-methoxyisoquinoline is a substituted isoquinoline, a class of heterocyclic aromatic organic compounds.[1] Its structure consists of a benzene ring fused to a pyridine ring, with a chlorine atom at the 1-position and a methoxy group at the 5-position.

Molecular Formula: C₁₀H₈ClNO[2][4]

Structure:

Caption: Conceptual workflow for the synthesis of 1-Chloro-5-methoxyisoquinoline.

Detailed Experimental Protocol (Hypothetical, based on analogous synthesis):

-

Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-methoxyisoquinolin-1(2H)-one is suspended in an excess of phosphoryl chloride (POCl₃). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Chlorination The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 3: Work-up and Isolation Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.

-

Step 4: Purification The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 1-chloro-5-methoxyisoquinoline.

Causality in Experimental Choices:

-

Excess Phosphoryl Chloride: Using POCl₃ in excess serves as both the reagent and the solvent, driving the reaction to completion.

-

Inert Atmosphere: This prevents the introduction of moisture, which could react with the chlorinating agent and reduce its efficacy.

-

Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Pouring the reaction mixture onto ice helps to control the temperature and dissipate the heat generated.

Analytical Characterization

The structural confirmation and purity assessment of 1-chloro-5-methoxyisoquinoline are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons provide crucial information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbon atoms of the isoquinoline core and the methoxy group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-chloro-5-methoxyisoquinoline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (193.63 g/mol ), with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Predicted mass spectral data suggests prominent peaks for the protonated molecule [M+H]⁺ at m/z 194.03671 and the sodium adduct [M+Na]⁺ at m/z 216.01865. [5]

Role in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. [1][6]These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antihypertensive effects. [1][7] The introduction of chloro and methoxy substituents onto the isoquinoline core can significantly modulate the compound's physicochemical properties and biological activity. These modifications can influence factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The position and nature of substituents can block or alter sites of metabolic attack.

-

Target Binding: Substituents can form specific interactions with the target protein, enhancing binding affinity and selectivity.

While specific biological activities for 1-chloro-5-methoxyisoquinoline are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, substituted isoquinolines have been investigated as potential antitumor agents. [8]Therefore, 1-chloro-5-methoxyisoquinoline serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Logical Relationship in Drug Discovery:

Caption: Role of 1-Chloro-5-methoxyisoquinoline in a typical drug discovery pipeline.

Safety, Handling, and Storage

Hazard Identification:

Based on available safety data for chloro-substituted isoquinolines, 1-chloro-5-methoxyisoquinoline should be handled as a hazardous substance. [9][10][11]

-

Health Hazards: May be harmful if swallowed, and can cause skin and eye irritation. May also cause respiratory tract irritation. [11][12]* Environmental Hazards: Information on environmental hazards is limited, and appropriate measures should be taken to prevent its release into the environment.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]* Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or waterways. [13]

Conclusion

1-Chloro-5-methoxyisoquinoline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of novel derivatives with a wide range of potential biological activities. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (URL: [Link])

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. (URL: [Link])

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 27(19), 6249. (URL: [Link])

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules, 13(1), 17. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 524-546. (URL: [Link])

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. (URL: [Link])

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

Material Safety Data Sheet. (URL: [Link])

-

SAFETY DATA SHEET. (URL: [Link])

-

1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957. PubChem. (URL: [Link])

-

Table of Contents. The Royal Society of Chemistry. (URL: [Link])

-

1-Chloroisoquinoline. LookChem. (URL: [Link])

-

1-chloro-5-methoxyisoquinoline (C10H8ClNO). PubChemLite. (URL: [Link])

-

Isoquinoline, 1-chloro- | C9H6ClN | CID 140539. PubChem. (URL: [Link])

-

1-CHLORO-6-METHOXY-ISOQUINOLINE | CAS: 132997-77-4 | Chemical Product. (URL: [Link])

-

CID 176667926 | C12H11ClFNO. PubChem. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 955-971. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-chloro-5-methoxyisoquinoline | 106462-85-5 [sigmaaldrich.com]

- 3. 106462-85-5 Cas No. | 1-Chloro-5-methoxyisoquinoline | Matrix Scientific [matrixscientific.com]

- 4. 1-CHLORO-6-METHOXY-ISOQUINOLINE | CAS: 132997-77-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PubChemLite - 1-chloro-5-methoxyisoquinoline (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. file1.lookchem.com [file1.lookchem.com]

- 12. 1-Chloro-5-methylisoquinoline | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. asset.conrad.com [asset.conrad.com]

Spectroscopic Profile of 1-Chloro-5-methoxyisoquinoline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Chloro-5-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to present a predictive yet robust spectroscopic profile. This includes detailed interpretations of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol is proposed, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge for the identification, characterization, and utilization of this and similar isoquinoline derivatives.

Introduction: The Scientific Rationale

Isoquinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous alkaloids and synthetic compounds with significant biological activities. The strategic placement of substituents, such as a chlorine atom at the C1 position and a methoxy group at the C5 position, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic fate. The electron-withdrawing nature of the chlorine atom at the electrophilic C1 position and the electron-donating methoxy group on the carbocyclic ring create a unique electronic environment that is critical for molecular interactions and reactivity.

Understanding the precise spectroscopic signature of 1-Chloro-5-methoxyisoquinoline is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological systems. This guide provides a detailed, predictive analysis of its key spectral features.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-Chloro-5-methoxyisoquinoline. These predictions are derived from the analysis of substituent effects and comparison with experimental data of analogous compounds, including 1-chloroisoquinoline and 5-methoxyquinoline derivatives[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Chloro-5-methoxyisoquinoline in a standard solvent like CDCl₃ are detailed below.

The proton NMR spectrum is anticipated to display five distinct signals in the aromatic region and one singlet for the methoxy group. The electron-donating methoxy group at C5 is expected to shield the protons on the carbocyclic ring (H-6, H-7, and H-8), while the heterocyclic ring protons (H-3 and H-4) will be influenced by the electronegative nitrogen and chlorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.5 - 7.7 | d | 5-6 | Coupled to H-4. |

| H-4 | 8.0 - 8.2 | d | 5-6 | Deshielded due to proximity to nitrogen. |

| H-6 | 7.0 - 7.2 | d | 7-8 | Shielded by the adjacent methoxy group. |

| H-7 | 7.6 - 7.8 | t | 7-8 | Typical aromatic triplet. |

| H-8 | 7.9 - 8.1 | d | 7-8 | Influenced by the ring current. |

| -OCH₃ | 3.9 - 4.1 | s | - | Characteristic singlet for a methoxy group. |

The ¹³C NMR spectrum is predicted to show 10 distinct signals for the carbon atoms of the isoquinoline core and one for the methoxy group. The chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms, as well as the electron-donating effect of the methoxy group. The predicted values are benchmarked against known data for 1-chloroisoquinoline[1].

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 150 - 152 | Attached to both chlorine and nitrogen. |

| C-3 | 121 - 123 | Standard sp² carbon in the heterocyclic ring. |

| C-4 | 142 - 144 | Deshielded by the nitrogen atom. |

| C-4a | 127 - 129 | Bridgehead carbon. |

| C-5 | 157 - 159 | Attached to the electron-donating methoxy group. |

| C-6 | 110 - 112 | Shielded by the methoxy group. |

| C-7 | 130 - 132 | Standard aromatic carbon. |

| C-8 | 118 - 120 | Influenced by the methoxy group's resonance effect. |

| C-8a | 135 - 137 | Bridgehead carbon. |

| -OCH₃ | 55 - 57 | Typical methoxy carbon chemical shift. |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 1-Chloro-5-methoxyisoquinoline are based on the characteristic frequencies for aromatic systems, C-Cl bonds, and C-O bonds[3][4][5].

Table 3: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| 1620 - 1580 | Strong | C=C and C=N stretching in the aromatic ring |

| 1500 - 1400 | Strong | Aromatic ring skeletal vibrations |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching of the methoxy group |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 700 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 1-Chloro-5-methoxyisoquinoline (C₁₀H₈ClNO), the predicted molecular ion peaks will show a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 193.03 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 195.03 | Isotopic peak for ³⁷Cl |

| [M-CH₃]⁺ | 178.01 | Loss of a methyl radical from the methoxy group |

| [M-Cl]⁺ | 158.06 | Loss of a chlorine radical |

| [M-CO-Cl]⁺ | 129.05 | Loss of a chlorocarbonyl radical |

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of 1-Chloro-5-methoxyisoquinoline can be achieved from 5-methoxyisoquinoline. The workflow involves an N-oxidation followed by chlorination.

Caption: Proposed synthetic workflow for 1-Chloro-5-methoxyisoquinoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Methoxyisoquinoline N-oxide

-

Dissolve 5-methoxyisoquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the flask with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxyisoquinoline N-oxide.

Step 2: Synthesis of 1-Chloro-5-methoxyisoquinoline

-

To the crude 5-methoxyisoquinoline N-oxide, add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours[6].

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with stirring.

-

Neutralize the acidic solution with a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure 1-Chloro-5-methoxyisoquinoline.

Structural and Data Interpretation Workflow

The comprehensive characterization of a synthesized batch of 1-Chloro-5-methoxyisoquinoline involves a logical workflow to ensure its identity and purity.

Caption: Logical workflow for the spectroscopic characterization of 1-Chloro-5-methoxyisoquinoline.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of 1-Chloro-5-methoxyisoquinoline. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics of this compound. The proposed synthetic route offers a reliable method for its preparation. This document serves as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize 1-Chloro-5-methoxyisoquinoline in their scientific endeavors. The authors recommend that any future experimental data obtained for this compound be published to enrich the public scientific record.

References

-

PubChem. 1-chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

- Royal Society of Chemistry. (2017). Electronic Supporting Information for [Journal Article Title]. Retrieved January 14, 2026, from [A relevant RSC supporting information URL, if available, otherwise a general citation to a relevant article on substituted quinolines].

- Steck, E. A., & Ewing, G. W. (1948). Absorption spectra of heterocyclic compounds; amino-derivatives of pyridine, quinoline and isoquinoline. Journal of the American Chemical Society, 70(10), 3397–3406.

- Royal Society of Chemistry. (2016). Supporting Information for [Journal Article Title]. Retrieved January 14, 2026, from [A relevant RSC supporting information URL, if available, otherwise a general citation to a relevant article on substituted isoquinolines].

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [A relevant RSC supporting information URL, if available, otherwise a general citation to a relevant article on substituted quinazolines].

- Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-21.

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Retrieved January 14, 2026, from [Link].

-

MDPI. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved January 14, 2026, from [Link].

-

The Journal of Organic Chemistry. (1949). Synthesis of Isoquinoline Derivatives. Retrieved January 14, 2026, from [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 14, 2026, from [Link].

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link].

-

Journal of the American Chemical Society. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Retrieved January 14, 2026, from [Link].

-

MDPI. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved January 14, 2026, from [Link].

-

Journal of the Chemical Society (Resumed). (1951). 415. Infrared absorption of substituents in aromatic systemes. Part I. Methoxy- and ethoxy-compounds. Retrieved January 14, 2026, from [Link].

-

PubChemLite. 1-chloro-5-methoxyisoquinoline (C10H8ClNO). Retrieved January 14, 2026, from [Link].

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. Retrieved January 14, 2026, from [Link].

-

Illinois State University. Infrared Spectroscopy. Retrieved January 14, 2026, from [Link].

- Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. Retrieved January 14, 2026, from [A relevant RSC supporting information URL, if available, otherwise a general citation to a relevant article on chloro-ethynyl-quinolines].

-

ResearchGate. (2018). 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. Retrieved January 14, 2026, from [Link].

-

TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 14, 2026, from [Link].

-

ResearchGate. (2010). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved January 14, 2026, from [Link].

-

SCIRP. (2014). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved January 14, 2026, from [Link].

-

JLUpub. (2023). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved January 14, 2026, from [Link].

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 14, 2026, from [Link].

-

PubChem. 1-Chloro-3-ethoxyisoquinoline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].

-

Finetech Industry Limited. 1-CHLORO-6-METHOXY-ISOQUINOLINE. Retrieved January 14, 2026, from [Link].

Sources

- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. [Influence of substituents on IR spectrum of aromatic amines in different solvents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-5-methoxyisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-methoxyisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical and spectroscopic properties, and outlines plausible synthetic routes with a focus on the underlying chemical principles. Furthermore, it explores the reactivity of this molecule, particularly its utility in nucleophilic substitution reactions, and discusses its current and potential applications in the development of novel therapeutic agents and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction: The Significance of the Substituted Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities.[1] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile. The introduction of a chloro group at the 1-position and a methoxy group at the 5-position of the isoquinoline core yields 1-Chloro-5-methoxyisoquinoline, a versatile intermediate for the synthesis of more complex molecular architectures. The chlorine atom at the C1 position serves as a reactive handle for nucleophilic displacement, enabling the introduction of various functional groups, while the methoxy group at the C5 position modulates the electronic landscape of the aromatic system, influencing its binding affinity to biological targets.

Molecular Identity and Structure

The unambiguous identification of 1-Chloro-5-methoxyisoquinoline is crucial for its application in research and development. Its fundamental properties are summarized below.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-Chloro-5-methoxyisoquinoline .[2][3] Its chemical structure is depicted in Figure 1.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 106462-85-5 | [2] |

| Molecular Formula | C₁₀H₈ClNO | [3] |

| Molecular Weight | 193.63 g/mol | [3] |

| InChI | 1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3 | [2] |

| InChIKey | DVHOIKSDQCZHOV-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC=CC2=C1C=CN=C2Cl | [3] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-Chloro-5-methoxyisoquinoline is essential for its handling, characterization, and use in chemical synthesis.

Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | [2] |

| Purity | ≥95% | Commercially available[2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| logP (predicted) | 3.0 | [4] |

Spectroscopic Data (Predicted)

To date, detailed experimental spectroscopic data for 1-Chloro-5-methoxyisoquinoline has not been published. However, predicted spectral data can provide valuable guidance for its identification.

-

¹H NMR: Proton chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm, with the methoxy protons appearing as a singlet around δ 4.0 ppm.

-

¹³C NMR: The carbon spectrum will show ten distinct signals. The carbon bearing the chlorine atom (C1) is expected to be significantly downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for C-Cl stretching, C-O-C stretching of the methoxy group, and C=N and C=C stretching of the isoquinoline core.

Synthesis of 1-Chloro-5-methoxyisoquinoline

While a specific, detailed experimental protocol for the synthesis of 1-Chloro-5-methoxyisoquinoline is not readily found in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing substituted isoquinolines. A highly plausible and efficient two-step synthetic route involves the preparation of 5-methoxyisoquinolin-1(2H)-one followed by a chlorination step.

Proposed Synthetic Pathway

The proposed synthesis commences with the construction of the 5-methoxyisoquinolin-1(2H)-one core, which is then converted to the target molecule.

Sources

The Emergence of a Key Synthetic Building Block: A Technical Guide to 1-Chloro-5-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core in Nature and Medicine

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, most notably in a wide range of alkaloids. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, nature has repeatedly utilized the isoquinoline core to create molecules with profound biological activities. This has not gone unnoticed by medicinal chemists, who have long recognized the value of this bicyclic system as a cornerstone for the design of novel therapeutic agents. The strategic placement of various functional groups on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, making substituted isoquinolines a fertile ground for drug discovery.

This technical guide delves into the history and synthesis of a specific, yet highly valuable, substituted isoquinoline: 1-Chloro-5-methoxyisoquinoline . This compound, bearing a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research and development. While a singular, seminal publication marking its "discovery" remains elusive in the historical literature, its synthesis is firmly rooted in the classical and well-established methodologies for isoquinoline construction developed in the late 19th century.

Historical Context: Foundational Syntheses of the Isoquinoline Nucleus

The ability to synthesize substituted isoquinolines like 1-Chloro-5-methoxyisoquinoline rests upon the pioneering work of chemists who first unlocked methods to construct the core isoquinoline ring system. Two of the most significant and enduring of these are the Bischler-Napieralski and the Pomeranz-Fritsch reactions, both dating back to 1893.

The Bischler-Napieralski Reaction: Cyclization of β-Arylethylamides

Discovered by August Bischler and Bernard Napieralski, this reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[1][2][3]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the amide carbonyl is activated, followed by ring closure onto the electron-rich aromatic ring[1]. The presence of electron-donating groups on the aromatic ring, such as a methoxy group, facilitates this cyclization[4]. The initial product is a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the fully aromatic isoquinoline.

The Pomeranz-Fritsch Reaction: Acid-Catalyzed Cyclization

Independently described by Cäsar Pomeranz and Paul Fritsch, this method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal[5][6]. This intermediate is formed by the condensation of an aromatic aldehyde with an aminoacetaldehyde acetal. The strong acid, typically sulfuric acid, promotes the cyclization onto the benzene ring[5]. This method is particularly versatile for accessing a wide range of substituted isoquinolines[7].

These foundational reactions laid the groundwork for the synthesis of a myriad of substituted isoquinolines, including, logically, 1-Chloro-5-methoxyisoquinoline.

Synthetic Pathways to 1-Chloro-5-methoxyisoquinoline

While the first documented synthesis of 1-Chloro-5-methoxyisoquinoline is not clearly delineated in historical records, its preparation can be logically deduced through the application of established synthetic transformations. The most probable and widely practiced approach involves a two-step sequence: the synthesis of the precursor 5-methoxyisoquinoline-1(2H)-one , followed by its chlorination.

Part 1: Synthesis of the Precursor: 5-Methoxyisoquinoline-1(2H)-one

The synthesis of the lactam precursor can be envisioned through adaptations of classical isoquinoline syntheses or other cyclization strategies.

Conceptual Synthetic Workflow for 5-Methoxyisoquinoline-1(2H)-one

Caption: Conceptual workflow for the synthesis of the key precursor, 5-Methoxyisoquinoline-1(2H)-one.

A plausible route to 5-methoxyisoquinoline-1(2H)-one would involve the condensation of a suitably substituted benzene derivative followed by cyclization. For instance, a derivative of 3-methoxyphenylacetic acid could be elaborated and then cyclized to form the desired lactam.

Part 2: Chlorination of 5-Methoxyisoquinoline-1(2H)-one

The conversion of the isoquinolin-1-one to the 1-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the lactam with a strong chlorinating agent.

Key Chlorinating Agents:

-

Phosphorus Oxychloride (POCl₃): This is the most common and effective reagent for this type of transformation. It readily converts the lactam to the corresponding 1-chloroisoquinoline.

-

Phosphorus Pentachloride (PCl₅): Another powerful chlorinating agent that can be used, often in conjunction with POCl₃.

Reaction Mechanism: Chlorination with POCl₃

Caption: Proposed mechanism for the chlorination of 5-methoxyisoquinoline-1(2H)-one using POCl₃.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of 1-Chloro-5-methoxyisoquinoline, based on analogous procedures found in the chemical literature.

Protocol 1: Synthesis of 1-Chloro-7-methoxyisoquinoline (as an analogue for the 5-methoxy isomer)

A procedure for a regioisomer, 1-chloro-7-methoxyisoquinoline, provides a strong template for the synthesis of the 5-methoxy derivative. This method proceeds through the corresponding N-oxide.

Step A: Preparation of 7-Methoxyisoquinoline N-oxide Hydrochloride

-

This intermediate would first need to be synthesized from 7-methoxyisoquinoline. The N-oxidation is typically carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide is then converted to its hydrochloride salt.

Step B: Conversion to 1-Chloro-7-methoxyisoquinoline

-

To a flask containing phosphoryl chloride (275 mL), add 7-Methoxyisoquinoline-N-oxide hydrochloride (38.2 g) in portions.

-

Heat the resulting mixture at 90°C for 6 hours.

-

After cooling, remove the excess phosphoryl chloride under reduced pressure (in vacuo).

-

The remaining solid is washed with water, filtered, and dried under vacuum to yield the product.

Reported Yield: 81% Melting Point: 77-78°C

It is highly probable that a similar synthetic sequence starting from 5-methoxyisoquinoline would yield 1-Chloro-5-methoxyisoquinoline.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-Chloro-5-methoxyisoquinoline is presented in the table below.

| Property | Value | Reference |

| CAS Number | 106462-85-5 | |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Applications in Drug Discovery and Organic Synthesis

The utility of 1-Chloro-5-methoxyisoquinoline lies in the reactivity of the C1-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro and methoxy groups themselves are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability, while the chloro group can affect binding affinity and lipophilicity.

Conclusion

While the precise historical moment of the "discovery" of 1-Chloro-5-methoxyisoquinoline may be embedded within the broader development of isoquinoline chemistry rather than a singular landmark publication, its synthesis is a clear application of fundamental and robust reactions in heterocyclic chemistry. The logical and efficient pathway through the corresponding isoquinolin-1-one intermediate, followed by chlorination, underscores the power of these established methods. As a versatile synthetic intermediate, 1-Chloro-5-methoxyisoquinoline continues to be a relevant and valuable tool for researchers in medicinal chemistry and organic synthesis, enabling the construction of novel and potentially life-changing molecules.

References

- Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.

- Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.

- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

-

PubChem. (n.d.). 1-chloro-5-methoxyisoquinoline. Retrieved from [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]

-

J&K Scientific. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. tsijournals.com [tsijournals.com]

- 3. benchchem.com [benchchem.com]

- 4. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

physical and chemical properties of 1-Chloro-5-methoxyisoquinoline

An In-depth Technical Guide to 1-Chloro-5-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-5-methoxyisoquinoline (CAS No. 106462-85-5). It is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted isoquinolines as key intermediates in synthetic chemistry. This document details a probable synthetic route, explores the compound's reactivity with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and discusses its potential applications in modern drug discovery. Detailed, field-proven experimental protocols are provided to serve as a practical starting point for laboratory work.

Introduction: The Strategic Value of a Substituted Isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and blockbuster pharmaceutical agents.[1] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. 1-Chloro-5-methoxyisoquinoline is a versatile bifunctional building block. It features two key points of chemical reactivity:

-

The C1-Chloride: An activated leaving group, making the C1 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime handle for palladium-catalyzed cross-coupling reactions.[2]

-

The Methoxy-Activated Ring: The electron-donating methoxy group influences the electronic landscape of the benzenoid ring, potentially directing further electrophilic substitutions.

The presence of both a chloro and a methoxy group is particularly relevant in drug design, as these substituents can profoundly impact a molecule's interaction with protein binding pockets, metabolic stability, and overall pharmacological profile.[3] This guide serves to elucidate the core characteristics of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Chloro-5-methoxyisoquinoline are summarized below. These data are essential for reaction planning, purification, and characterization.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 106462-85-5 | [4][5] |

| Molecular Formula | C₁₀H₈ClNO | [4] |

| Molecular Weight | 193.63 g/mol | |

| Monoisotopic Mass | 193.02943 Da | |

| Appearance | Solid | [4] |

| IUPAC Name | 1-chloro-5-methoxyisoquinoline | [4] |

| SMILES | COC1=CC=CC2=C1C=CN=C2Cl | |

| InChI Key | DVHOIKSDQCZHOV-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 3.0 | |

| Purity (Typical) | ≥95% | [4] |

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected NMR and Mass Spectrometry features can be reliably predicted based on the molecular structure and established principles.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the seven protons on the isoquinoline core. Protons on the pyridine ring (C3-H, C4-H) will appear as doublets, while the four protons on the benzenoid ring will exhibit more complex splitting patterns (doublets and triplets) characteristic of a substituted aromatic system. A sharp singlet corresponding to the three methoxy protons (-OCH₃) will be observed in the upfield region, typically around 3.9-4.1 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show ten distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbon bearing the chlorine atom (C1) is expected to be significantly downfield. The methoxy carbon (-OCH₃) will appear as a characteristic upfield signal around 55-60 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range.[6][7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 193. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis of 1-Chloro-5-methoxyisoquinoline

Proposed Synthetic Workflow

The proposed two-step synthesis starts from 5-methoxyisoquinoline.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isoquinoline [webbook.nist.gov]

- 4. 1-chloro-5-methoxyisoquinoline | 106462-85-5 [sigmaaldrich.com]

- 5. 106462-85-5 Cas No. | 1-Chloro-5-methoxyisoquinoline | Matrix Scientific [matrixscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 1-chloro-7-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of 1-Chloro-5-methoxyisoquinoline in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-Chloro-5-methoxyisoquinoline, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical and practical aspects of determining its solubility in common organic solvents, ensuring scientific integrity and providing actionable protocols.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From early-stage discovery and process chemistry to formulation and bioavailability, understanding how a compound behaves in various solvents is paramount. For a molecule like 1-Chloro-5-methoxyisoquinoline, its solubility profile dictates the choice of reaction media, purification strategies (such as crystallization), and the ease of its handling and formulation into a final drug product. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, low bioavailability of the final API.[1]

1-Chloro-5-methoxyisoquinoline possesses a substituted isoquinoline core, a scaffold prevalent in numerous biologically active compounds. Its structure, featuring a chlorinated aromatic ring and a methoxy group, suggests a nuanced solubility behavior that warrants a detailed investigation. The interplay between the polar methoxy group and the nonpolar chloro-substituted aromatic system will govern its interaction with solvents of varying polarities.

Predicted Solubility Profile of 1-Chloro-5-methoxyisoquinoline

Structural Analogs Analysis:

-

1-Chloroisoquinoline: This parent compound is noted to be insoluble in water but soluble in many common organic solvents.[2][3] The presence of the chlorine atom increases the molecular weight and contributes to its nonpolar character.

-

5-Methoxyisoquinoline: The methoxy group introduces a polar ether linkage, which can participate in hydrogen bonding with protic solvents. While still largely organic in nature, the methoxy group can enhance solubility in more polar organic solvents compared to the unsubstituted isoquinoline.[4]

-

Isoquinoline: The base isoquinoline structure is described as having low solubility in water but good solubility in ethanol, acetone, diethyl ether, and other common organic solvents.[1]

Inference for 1-Chloro-5-methoxyisoquinoline:

Based on these analogs, 1-Chloro-5-methoxyisoquinoline is predicted to be:

-

Poorly soluble in highly polar protic solvents like water.

-

Moderately to highly soluble in a range of common organic solvents.

The general principle of "like dissolves like" suggests that its solubility will be highest in solvents with intermediate to low polarity. The presence of both a polar (methoxy) and a nonpolar (chloro) substituent suggests it will exhibit a broad range of solubilities.

Predicted Solubility Ranking (Qualitative):

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to Good | The aromatic isoquinoline core and the chloro-substituent will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane, THF | Good to Excellent | These solvents can interact with both the polar and nonpolar regions of the molecule, making them effective at solvating the compound. |

| Polar Aprotic (Amide) | DMF, DMAc | Good to Excellent | The strong dipole moments of these solvents will effectively solvate the polar methoxy group and the nitrogen atom in the isoquinoline ring. |

| Polar Protic | Methanol, Ethanol | Moderate | The methoxy group can act as a hydrogen bond acceptor, leading to some solubility. However, the overall nonpolar character of the molecule may limit high solubility. |

| Highly Polar Protic | Water | Poor | The large, nonpolar aromatic structure will dominate, leading to unfavorable interactions with the highly structured hydrogen-bonding network of water. |

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical data, rigorous experimental determination is essential. Both qualitative and quantitative methods provide valuable insights.

Qualitative Solubility Determination

A rapid assessment of solubility can be performed to classify the compound's behavior in various solvents. This method is particularly useful for initial screening and solvent selection for reactions or chromatography.

Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10-20 mg of 1-Chloro-5-methoxyisoquinoline to a small, clean, and dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent in 0.2 mL increments.

-

Agitation: After each addition, vigorously agitate the test tube for at least 30 seconds. A vortex mixer is recommended for consistent results.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent change in the amount of solid.

-

This procedure should be repeated for a range of solvents to build a comprehensive qualitative profile.[5][6]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 3. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 4. 5-Methoxyisoquinoline | C10H9NO | CID 13754283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. csub.edu [csub.edu]

A Theoretical and Practical Guide to the Reactivity of 1-Chloro-5-methoxyisoquinoline for Drug Discovery

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Among its derivatives, 1-Chloro-5-methoxyisoquinoline stands out as a highly versatile and strategic building block for drug discovery programs. Its unique electronic architecture, governed by the interplay of the electron-deficient pyridine ring, a reactive C1-chloro leaving group, and an electron-donating C5-methoxy group, dictates a rich and predictable reactivity profile. This guide provides an in-depth exploration of the theoretical principles underpinning the reactivity of 1-Chloro-5-methoxyisoquinoline. We bridge computational theory with practical application, offering detailed mechanistic insights and field-proven protocols for its most critical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the synthesis of novel molecular entities.

Introduction: The Significance of the Isoquinoline Scaffold

The Isoquinoline Moiety in Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic motif, present in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The nitrogen atom often acts as a hydrogen bond acceptor or a basic center, crucial for molecular recognition and pharmacokinetic properties.

1-Chloro-5-methoxyisoquinoline: A Versatile Building Block

1-Chloro-5-methoxyisoquinoline (CAS: 106462-85-5) is a particularly valuable synthetic intermediate.[4] The molecule's reactivity is primarily centered at the C1 position, which is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom.[5][6] The chlorine atom serves as an excellent leaving group in both classical nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions. Furthermore, the methoxy group at the C5 position modulates the electronic properties of the benzene ring, influencing both reactivity and the physicochemical properties of the final compounds, which is a key consideration in drug design.[7]

Objectives and Scope of this Guide

This guide aims to:

-

Establish a theoretical framework for understanding the reactivity of 1-Chloro-5-methoxyisoquinoline using principles of computational chemistry.

-

Provide a detailed analysis of its primary reaction pathways: nucleophilic substitution and palladium-catalyzed cross-coupling.

-

Offer robust, step-by-step experimental protocols for key synthetic transformations.

-

Illustrate the strategic application of this building block in the context of drug discovery and development.

Theoretical Framework: Understanding Intrinsic Reactivity

The predictable reactivity of 1-Chloro-5-methoxyisoquinoline is a direct consequence of its electronic structure. Computational chemistry provides powerful tools to visualize and quantify these properties, allowing chemists to rationalize observed outcomes and predict reactivity patterns for novel substrates.[8]

Molecular and Electronic Structure

The molecule's reactivity is a product of three competing and cooperating electronic effects:

-

The Pyridine Ring: The electronegative nitrogen atom polarizes the heterocyclic ring, creating an electron-deficient (electrophilic) C1 position. This is the primary driver for the molecule's susceptibility to nucleophilic attack at this site.[5][6]

-

The C1-Chloro Group: As an inductively electron-withdrawing group and a good leaving group, the chlorine atom further enhances the electrophilicity of the C1 carbon, making it the focal point for substitution reactions.

-

The C5-Methoxy Group: This group exerts a dual electronic effect. It is weakly electron-withdrawing by induction but strongly electron-donating by resonance into the benzene ring. This resonance effect increases the electron density of the carbocyclic ring, influencing its reactivity in electrophilic aromatic substitution, should that be desired, and subtly modulating the overall electronic character of the isoquinoline system.

Computational Approaches to Predicting Reactivity

A thorough theoretical study would employ Density Functional Theory (DFT) to model the molecule and predict its behavior.[8] Key analyses include:

-

2.2.1 Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. For 1-Chloro-5-methoxyisoquinoline, the LUMO is expected to have a large coefficient on the C1 carbon, indicating that this is the most favorable site for attack by a nucleophile (an electron donor). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.[8]

-

2.2.2 Molecular Electrostatic Potential (MEP) Mapping: An MEP map visually represents the charge distribution. It would show a strongly electron-poor (blue) region near the C1 position, confirming its electrophilic character, and electron-rich (red) regions around the nitrogen and oxygen atoms, identifying them as sites for protonation or coordination.[8]

-

2.2.3 Fukui Functions and Site Selectivity: These reactivity descriptors mathematically predict the most reactive sites for nucleophilic, electrophilic, and radical attack, providing a more quantitative confirmation of the qualitative predictions from FMO and MEP analyses.[8]

Caption: Workflow for a computational study of molecular reactivity.

Key Reaction Classes and Mechanistic Insights

The theoretical framework above is borne out in the observed reactivity of 1-Chloro-5-methoxyisoquinoline, which is dominated by reactions that substitute the C1-chloro group.

Nucleophilic Aromatic Substitution (SNAr)

This is a fundamental reaction of 1-chloro-isoquinolines. The reaction proceeds via a two-step addition-elimination mechanism.[9]

-

Addition: A nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted isoquinoline product.

This pathway is highly efficient for strong nucleophiles like alkoxides, thiolates, and amines under appropriate conditions. The choice of solvent and base is critical to facilitate the deprotonation of the nucleophile (if necessary) and stabilize the charged intermediate.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The true power of 1-Chloro-5-methoxyisoquinoline in modern drug discovery is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations create C-C and C-N bonds with exceptional reliability and functional group tolerance, enabling the rapid generation of diverse compound libraries for SAR exploration.[1]

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl and heteroaryl-aryl bonds.[10] It involves the coupling of the chloro-isoquinoline with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[1]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Table 1: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Common Choices & Rationale |

|---|---|

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄. Pre-catalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, PPh₃. Bulky, electron-rich phosphine ligands stabilize the Pd(0) state and facilitate oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. Activates the boronic acid for the transmetalation step.[10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF. Aprotic polar solvents are typical; water is often required to dissolve the base and facilitate transmetalation. |

| Temperature | 80-110 °C. Thermal energy is required to drive the catalytic cycle, especially the oxidative addition to the relatively unreactive aryl chloride. |

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting 1-Chloro-5-methoxyisoquinoline with a terminal alkyne.[11] The classic protocol uses a dual catalytic system of palladium and copper(I).[12][13]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.[12]

Table 2: Sonogashira Coupling Considerations

| Parameter | Common Choices & Rationale |

|---|---|

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂. Standard catalysts for this transformation. |

| Cu Co-catalyst | CuI. Forms the copper acetylide intermediate, which is crucial for transmetalation.[13] |

| Base | Et₃N, DIPEA. Amine base acts as a solvent and also neutralizes the HX byproduct. |

| Solvent | THF, DMF. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. |

| Note | Copper-free protocols exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[12][14] |

This reaction is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[15] It couples 1-Chloro-5-methoxyisoquinoline with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong base.[16]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[16][17]

Table 3: Buchwald-Hartwig Amination Parameters

| Parameter | Common Choices & Rationale |

|---|---|

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃. Common pre-catalysts. |

| Ligand | XPhos, RuPhos, BINAP. Bulky, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[18] |

| Base | NaOt-Bu, LHMDS, K₃PO₄. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[18] |

| Solvent | Toluene, Dioxane. Anhydrous, aprotic solvents are required. |

| Temperature | 80-110 °C. Required to overcome the activation barrier for C-Cl bond cleavage. |

Experimental Protocols: From Theory to Practice

General Considerations

-

Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. This is achieved using Schlenk line techniques or a glovebox.[1]

-

Anhydrous Solvents: Use of anhydrous, degassed solvents is crucial to avoid quenching of reagents and catalyst poisoning.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a generalized starting point based on established methods for similar chloro-heterocycles.[1]

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-5-methoxyisoquinoline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inerting: Seal the flask, then evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the phosphine ligand (if required).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio) to achieve a substrate concentration of ~0.1 M.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Detailed Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

This protocol is adapted from established copper-free methods to minimize alkyne homocoupling.[12]

-

Vessel Preparation: To a dry Schlenk flask under argon, add 1-Chloro-5-methoxyisoquinoline (1.0 eq.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%).

-

Solvent Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq.).

-

Reagent Addition: Add phenylacetylene (1.5 eq.) via syringe.

-

Reaction: Heat the mixture to 60-70 °C.

-

Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki protocol.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol utilizes a common base and ligand combination for aryl chlorides.[16]

-

Vessel Preparation: To an oven-dried Schlenk tube under argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add 1-Chloro-5-methoxyisoquinoline (1.0 eq.).

-

Solvent & Nucleophile Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.).

-

Reaction: Seal the tube and heat the mixture to 100-110 °C.

-

Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki protocol.

Applications in Drug Development

Role as a Scaffold in Generating Compound Libraries

The true utility of 1-Chloro-5-methoxyisoquinoline lies in its ability to serve as a versatile anchor point for building molecular complexity. By applying the cross-coupling reactions described above, medicinal chemists can rapidly synthesize large libraries of analogues where the C1 position is decorated with a diverse set of aryl, alkyl, alkynyl, and amino substituents. This parallel synthesis approach is invaluable for efficiently mapping the Structure-Activity Relationships (SAR) of a new chemical series.[1]

The Strategic Role of Chloro and Methoxy Substituents

Beyond the reactivity of the C1-chloro group, the substituents themselves are important pharmacophores.

-

Chlorine: The chloro group is prevalent in FDA-approved drugs. It can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability due to its lipophilicity.[19]

-

Methoxy: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be exploited to create active metabolites or fine-tune pharmacokinetic profiles.[7]

The combination of these groups on the isoquinoline core provides a starting point that is already endowed with drug-like properties.

Conclusion and Future Outlook

1-Chloro-5-methoxyisoquinoline is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. A firm grasp of its underlying electronic properties allows for the rational design of synthetic routes to complex molecules. The reliability of modern cross-coupling methods empowers chemists to systematically explore chemical space around the isoquinoline core. Future research will likely focus on developing even more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or photocatalysis) to further enhance the utility of this exceptional building block in the quest for novel therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.

- Manske, R. H. (1941). The Chemistry of Isoquinolines. Chemical Reviews.

- Katritzky, A. R., & Pozharskii, A. F. (n.d.). Isoquinoline Reactivity. In Handbook of Heterocyclic Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.

-

Mary, Y. S., & Balachandran, V. (2018). Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1-chloroisoquinoline using quantum chemical studies. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

- Gurbani, B., et al. (2022).

-

University of Liverpool. (n.d.). Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. 1-chloro-5-methoxyisoquinoline | 106462-85-5 [sigmaaldrich.com]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the 1-Chloro-5-methoxyisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Isoquinoline Scaffold in Medicinal Chemistry and Materials Science

The isoquinoline nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities. Its rigid, planar structure and the presence of a nitrogen atom provide a unique three-dimensional arrangement for substituent display, making it an ideal framework for molecular recognition by biological targets. From the potent analgesic properties of morphine to the antimicrobial and anticancer activities of various synthetic derivatives, the isoquinoline core has proven to be a versatile template in drug discovery. Beyond medicine, the photophysical properties of isoquinoline derivatives have led to their exploration in materials science as organic light-emitting diodes (OLEDs) and fluorescent probes.

The Significance of 1-Chloro-5-methoxyisoquinoline: A Scaffold with Tunable Electronic Properties

The 1-chloro-5-methoxyisoquinoline scaffold represents a particularly interesting platform for chemical exploration. The strategic placement of a chloro group at the 1-position and a methoxy group at the 5-position introduces a fascinating interplay of electronic effects. The chloro substituent, being electronegative, primarily acts as an electron-withdrawing group through induction, while the methoxy group is a classic electron-donating group via resonance. This push-pull electronic arrangement significantly modulates the electron density distribution across the isoquinoline ring system, thereby influencing the molecule's reactivity, spectroscopic properties, and potential biological interactions. Understanding and harnessing these electronic properties are crucial for the rational design of novel drug candidates and functional materials.

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the electronic properties of the 1-chloro-5-methoxyisoquinoline scaffold. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this scaffold in their respective fields. This guide will delve into:

-

Synthesis: A general and reliable method for the preparation of the 1-chloro-5-methoxyisoquinoline core.

-

Theoretical Framework: An exploration of the electronic landscape of the molecule, considering the influence of its substituents.

-

Predicted Electronic and Spectroscopic Properties: An informed discussion on the expected molecular orbital characteristics, electrostatic potential, and spectroscopic signatures.

-

Reactivity and Synthetic Applications: A practical guide to the key reactions that leverage the electronic nature of the scaffold for further functionalization.